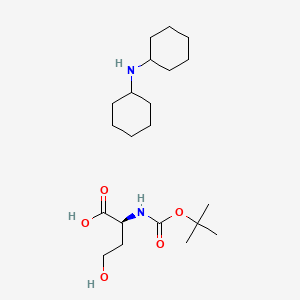

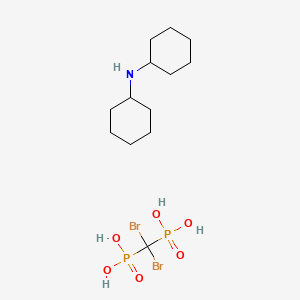

(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt

説明

“(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” is likely a complex organic compound. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, commonly used in organic synthesis to protect amines . “Homoserine” is an α-amino acid, and “dicyclohexylammonium” refers to a type of quaternary ammonium cation . The exact properties and uses of this specific compound would depend on its precise structure and the context in which it is used.

Chemical Reactions Analysis

The chemical reactions involving “(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” would depend on the specific conditions and reagents present. In general, Boc-protected amines can undergo a variety of reactions, including acid-catalyzed deprotection and reactions at other functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” would be determined by its molecular structure. In general, salts of quaternary ammonium compounds are often soluble in water and can act as electrolytes .

科学的研究の応用

Improved Synthesis of L-Homoserine Derivatives

Uzar (1991) detailed a method for preparing N-alkoxycarbonyl-L-homoserine lactones, crucial intermediates in synthesizing (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt. This process involves selective esterification of L-aspartic acid, followed by N-protection, precipitation of the dicyclohexylammonium salts, chemoselective reduction, and cyclization (Uzar, 1991).

Supramolecular Gel Derived from a Simple Organic Salt

Sahoo et al. (2012) synthesized organic salts derived from tert-butoxycarbonyl (Boc)-protected L-amino acids and secondary amines, including dicyclohexylammonium Boc-glycinate. This compound exhibited significant load-bearing, moldable, and self-healing properties, demonstrating potential for stress-bearing applications (Sahoo et al., 2012).

Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine

Carrasco et al. (2003) reported the synthesis of a derivative from L-homoserine, useful for incorporating into peptides and generating neoglycopeptides. This advancement expands the capabilities of neoglycopeptide synthesis (Carrasco et al., 2003).

Preparation of Phosphoamino Acid Derivatives

Wakamiya et al. (1995) prepared Boc-phosphoamino acid derivatives with O-[di(4-nitrobenzyl)- or dicyclohexylphosphono]-protection for the Boc-mode solid-phase synthesis of phosphopeptides, showcasing the utility of these derivatives in peptide synthesis (Wakamiya et al., 1995).

Improved Synthesis of Radioactive O-succinyl-L-homoserine

Greene (1977) described a method suited for synthesizing radioactive O-succinyl-L-homoserine, which involves t-butoxycarbonylation of the amino group, demonstrating the compound's utility in radiochemical applications (Greene, 1977).

Dicyclohexylammonium Nitrite as a Corrosion Inhibitor

Wachter et al. (1951) studied the use of Dicyclohexylammonium Nitrite, a derivative of Dicyclohexylammonium, as a powerful corrosion inhibitor for steel, highlighting its application in industrial settings (Wachter et al., 1951).

作用機序

Target of Action

The primary target of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is the transient receptor potential ion channel TRPC6 . This receptor plays a crucial role in various physiological processes, including neuronal signaling and cardiovascular function.

Mode of Action

The compound acts as a reuptake inhibitor of monoamines , including serotonin, norepinephrine, dopamine, and of GABA and glutamate . It achieves this by activating the TRPC6 channels, which modulates the intracellular calcium levels and influences the reuptake of these neurotransmitters .

Biochemical Pathways

The activation of TRPC6 channels by (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt affects several biochemical pathways. These include the serotonergic, dopaminergic, noradrenergic, and GABAergic pathways , all of which play significant roles in mood regulation, cognition, and other neurological functions .

Pharmacokinetics

It is known to be soluble in ethanol and dmso , suggesting that it may have good bioavailability.

Result of Action

The activation of TRPC6 channels and the subsequent inhibition of monoamine reuptake by (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt can lead to an increase in the levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, which is associated with antidepressant and anxiolytic effects .

Action Environment

The action of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the compound’s solubility and stability . Additionally, human activities can disrupt the natural salt cycle, potentially affecting the action and efficacy of salt-based compounds .

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXHXJSPZIZVJY-ZCMDIHMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675717 | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |

CAS RN |

63491-82-7 | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)